3-(2-Piperidin-1-ylethenyl)pyridine
Description
Significance of Pyridine (B92270) and Piperidine (B6355638) Architectures in Organic Chemistry
The pyridine ring is a fundamental six-membered aromatic heterocycle, structurally analogous to benzene but with one carbon atom replaced by nitrogen. organic-chemistry.org This substitution renders the ring electron-deficient and imparts a moderate basicity due to the lone pair of electrons on the nitrogen atom, which is not part of the aromatic system. youtube.com Pyridine and its derivatives are ubiquitous in nature, found in essential molecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov In synthetic chemistry, they serve as versatile scaffolds for drug design, with applications ranging from antibacterial to anticancer agents. nih.govnih.gov The pyridine moiety's ability to engage in hydrogen bonding and its water solubility make it a favored component in pharmaceutical development. nih.gov
In contrast, piperidine is the saturated counterpart of pyridine, a six-membered aliphatic heterocycle with the formula (CH₂)₅NH. wikipedia.org The nitrogen atom in piperidine is sp³ hybridized, resulting in a non-planar, chair-like conformation and significantly stronger basicity compared to pyridine. youtube.combrainly.in This structural motif is prevalent in a vast array of natural alkaloids, such as piperine (from black pepper) and solenopsin (fire ant toxin), and is a cornerstone in the synthesis of over twenty classes of pharmaceuticals. wikipedia.org The synthesis of piperidine derivatives is a major focus in medicinal chemistry, often achieved through the hydrogenation of corresponding pyridine precursors. nih.gov
The combination of these two architectures into a single molecule creates a bifunctional system with potential for complex interactions and diverse applications.
Overview of Vinylic Pyridine Derivatives in Chemical Research
Vinylic pyridine derivatives, such as 2-vinylpyridine (B74390), are compounds where a vinyl group (-CH=CH₂) is attached to the pyridine ring. wikipedia.org The vinyl group acts as a conjugated system with the aromatic ring, influencing its electronic properties. These compounds are valuable intermediates in organic synthesis and polymer science. wikipedia.org The electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to nucleophilic addition reactions. wikipedia.org
In the context of hybrid systems, a vinylic bridge serves as a rigid and planar linker, maintaining a defined spatial relationship between the connected moieties. This contrasts with more flexible alkyl chains, allowing for more predictable structure-activity relationship studies. The double bond in the ethenyl linker can also be a site for further chemical modification, enabling the synthesis of a wider range of derivatives.
Scope and Research Focus on 3-(2-Piperidin-1-ylethenyl)pyridine
This article focuses specifically on the chemical compound This compound . This molecule represents a canonical example of a pyridine-piperidine hybrid system linked by a conjugated ethenyl bridge. It features a pyridine ring substituted at the 3-position with a 2-(piperidin-1-yl)ethenyl group. This structure uniquely combines the aromaticity of pyridine with the aliphatic, basic nature of piperidine, connected by a rigid vinyl spacer.
While extensive peer-reviewed research dedicated solely to this compound is not widely available in public literature, its structure allows for the extrapolation of its potential chemical properties and research interest based on the well-documented chemistry of its constituent parts. The compound serves as a model for understanding the interplay between these two important heterocyclic systems when brought into electronic communication via a conjugated linker.
Below is a table summarizing the key chemical data for this compound and its constituent heterocycles.
| Property | Pyridine | Piperidine | This compound |
| Chemical Formula | C₅H₅N | C₅H₁₁N | C₁₂H₁₆N₂ |
| Molar Mass | 79.10 g/mol | 85.15 g/mol | 188.27 g/mol |
| Nitrogen Hybridization | sp² | sp³ brainly.in | Pyridine N: sp², Piperidine N: sp³ |
| Aromaticity | Aromatic | Non-aromatic | Contains an aromatic pyridine ring |
| Basicity (pKa of conjugate acid) | 5.23 | 11.22 | Expected to have two pKa values, reflecting both basic centers. |
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(2-piperidin-1-ylethenyl)pyridine |
InChI |
InChI=1S/C12H16N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h4-7,10-11H,1-3,8-9H2 |
InChI Key |
SEOFNKJJMALDQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C=CC2=CN=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 3 2 Piperidin 1 Ylethenyl Pyridine
Detailed Reaction Mechanisms of Key Synthetic Steps
The formation of substituted piperidines and the functionalization of the pyridine (B92270) ring can be achieved through various synthetic strategies, each with a distinct reaction mechanism. A prevalent modern approach involves the partial reduction of a pyridine ring followed by a cross-coupling reaction.
A key transformation is the Rh-catalyzed asymmetric reductive Heck reaction, which allows for the synthesis of 3-substituted tetrahydropyridines, precursors to 3-substituted piperidines. nih.gov The synthesis generally follows a three-step process:
Partial reduction of pyridine : The aromatic pyridine ring is first activated and partially reduced to form a dihydropyridine derivative, such as phenyl pyridine-1(2H)-carboxylate. nih.govnih.gov This initial step is critical as it breaks the aromaticity, making the ring susceptible to further functionalization.
Rhodium-catalyzed asymmetric carbometalation : The dihydropyridine then undergoes a cross-coupling reaction with an sp²-hybridized boronic acid. nih.govnih.gov
Reduction : The resulting 3-substituted tetrahydropyridine is reduced to the final enantioenriched 3-substituted piperidine (B6355638). nih.govnih.gov
Another important mechanistic pathway in pyridine chemistry involves the formation and subsequent reaction of Zincke imine intermediates. This sequence typically involves:
Ring opening : A pyridine reacts with an activating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), and an amine nucleophile (e.g., dibenzylamine). This opens the pyridine ring to form a reactive acyclic Zincke imine. nsf.gov
Regioselective functionalization : The Zincke imine intermediate can then undergo highly regioselective reactions, such as halogenation, at specific positions. nsf.gov
Ring closing : The functionalized intermediate is then treated with reagents like ammonium acetate to induce ring closure, reforming the pyridine ring with the newly installed substituent. nsf.gov
Intramolecular cyclization cascades represent another class of mechanisms. For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes proceeds via acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion. nih.gov Subsequent reduction of this ion leads to the formation of the piperidine ring. nih.gov
Role of Catalysis in Reaction Pathways and Selectivity
Catalysis is fundamental to the efficient and selective synthesis of piperidine and pyridine derivatives. Transition metal catalysts, particularly those based on rhodium, ruthenium, and palladium, play a pivotal role in directing reaction pathways and controlling stereochemistry. nih.govnih.govorganic-chemistry.org
In the asymmetric synthesis of 3-piperidines, a rhodium catalyst is key to the carbometalation step. nih.gov The catalytic cycle is proposed to involve several stages:
Catalyst Activation : A rhodium precursor, such as [Rh(cod)OH]₂, coordinates with a chiral ligand (e.g., (S)-Segphos) to form the active catalytic species. organic-chemistry.org
Transmetalation : The activated rhodium complex undergoes transmetalation with a boronic acid, transferring the organic group (e.g., aryl, heteroaryl, or vinyl) to the rhodium center. nih.gov
Carbometalation : The dihydropyridine substrate coordinates to the organorhodium complex, followed by migratory insertion (carbometalation). The chiral ligand environment on the rhodium center dictates the enantioselectivity of this step, leading to the formation of a specific stereoisomer. nih.gov
Protodemetalation : The resulting rhodium-complex intermediate undergoes regioselective protodemetalation, often with the assistance of a proton source like water, to yield the 3-substituted tetrahydropyridine product and regenerate the active rhodium catalyst. nih.gov
The choice of ligand is critical for both reactivity and selectivity. For instance, in the rhodium-catalyzed synthesis of silazanes, a related transformation, Josiphos ligands were found to provide the best results for achieving high enantiomeric excess. organic-chemistry.org Similarly, ruthenium catalysts, such as [Ru₃(CO)₁₂], are effective in directing the α-arylation of N-(Pyridin-2-yl)piperidines. researchgate.net Ruthenium complexes have also been developed for the cycloisomerization of 3-azadienynes to form substituted pyridines. organic-chemistry.org
Iron catalysts have been employed in the reductive amination of ϖ-amino fatty acids, where phenylsilane acts as a key reagent to promote the formation and reduction of an imine, initiate cyclization, and reduce the piperidinone intermediate. nih.gov
| Catalyst System | Reaction Type | Role of Catalyst | Selectivity Control |
| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck | Facilitates carbometalation | Enantioselectivity |
| [Ru₃(CO)₁₂] | sp³ C-H Arylation | C-H bond activation | Regioselectivity |
| Iron Complex / Phenylsilane | Reductive Amination | Catalyzes imine formation/reduction | Controls cyclization |
| Palladium / XantPhos | Buchwald-Hartwig Coupling | C-N bond formation | --- |
Identification and Analysis of Reaction Intermediates
In rhodium-catalyzed cross-coupling reactions, the proposed intermediates are typically transient organometallic species. nih.gov The catalytic cycle is believed to proceed through several rhodium complexes:
Rh-ligand complex (I) : The initial active catalyst formed by the coordination of a chiral ligand to the rhodium precursor. nih.gov
Organorhodium complex (II) : Formed after transmetalation with the boronic acid. nih.gov
Carbometalation adduct (III) : The complex formed after the dihydropyridine inserts into the Rh-C bond. nih.gov
While direct isolation of these catalytic intermediates is often challenging due to their transient nature, their existence is supported by deuterium labeling studies and kinetic experiments. nih.govorganic-chemistry.org For example, mechanistic studies involving kinetic analysis have indicated that N-H bond cleavage, rather than Si-H cleavage, is the rate-determining step in a related rhodium-catalyzed synthesis of silazanes. organic-chemistry.org
Other identified intermediates in piperidine synthesis include iminium ions , which are generated during intramolecular cyclization cascades of alkynes. nih.gov The formation of these electrophilic intermediates is a key step that precedes the final reductive cyclization to form the piperidine ring. nih.gov
Transition State Analysis and Energy Landscapes
Computational chemistry provides powerful tools for elucidating reaction mechanisms where experimental observation of intermediates or transition states is difficult. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map the energy landscape of a reaction, identify transition states, and compare the feasibility of different mechanistic pathways.
For instance, in the synthesis of 3-substituted imidazo[1,2-a]pyridines, a related heterocyclic system, quantum chemical calculations were performed to understand the cyclization mechanism. researchgate.net The calculations compared two plausible pathways:
A pericyclic 1,5-electrocyclization.
An intramolecular Mannich-type addition.
The computational results revealed a preference for the intramolecular Mannich-type addition pathway, providing insight that would be difficult to obtain through experimental means alone. researchgate.net
Similarly, in the reaction of pyridine N-oxides with arynes, computational models have been used to explain the observed regioselectivity. researchgate.net These studies indicate that the Lowest Unoccupied Molecular Orbital (LUMO) of the aryne intermediate plays a key role; the nucleophile preferentially attacks the carbon atom that has the higher contribution of the LUMO. researchgate.net
Transition state analysis for the halogenation of Zincke imine intermediates suggests that the nature of the halogen electrophile can influence the selectivity-determining step of the reaction. nsf.gov Steric interactions in the transition state can also play a crucial role. For example, in the reaction of 3-phenylpyridine, steric hindrance between substituents in a proposed intermediate is thought to promote a rearomatization sequence to yield the final product. nsf.gov These computational and theoretical analyses are invaluable for refining mechanistic hypotheses and designing more efficient and selective chemical transformations.
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the primary tool for elucidating the detailed structure of 3-(2-Piperidin-1-ylethenyl)pyridine.
One-Dimensional (1D) NMR for Proton and Carbon Connectivity
¹H NMR: A one-dimensional proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments.
Pyridine (B92270) Ring Protons: The protons on the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C2 position would likely be the most downfield due to the strong deshielding effect of the adjacent nitrogen atom. The protons at C4, C5, and C6 would also exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) that would allow for their unambiguous assignment.
Vinylic Protons: The two protons of the ethenyl bridge would be expected in the δ 5.0-7.0 ppm range. Their coupling constant (J-coupling) would be indicative of their stereochemistry (typically ~12-18 Hz for a trans configuration and ~7-12 Hz for a cis configuration).
Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would be found in the upfield region. The protons on the carbons adjacent to the nitrogen (C2' and C6') would be expected around δ 2.5-3.5 ppm. The remaining methylene (B1212753) protons (C3', C4', C5') would likely appear as a complex multiplet between δ 1.4 and 1.8 ppm. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Pyridine Ring Carbons: The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), with the carbon atoms adjacent to the nitrogen (C2 and C6) appearing at the most downfield shifts.
Vinylic Carbons: The two carbons of the vinyl group would be expected in the δ 100-140 ppm region.
Piperidine Ring Carbons: The carbon atoms of the piperidine ring would appear in the aliphatic region, with the carbons attached to the nitrogen (C2' and C6') at approximately δ 45-55 ppm and the other carbons (C3', C4', C5') at around δ 20-30 ppm.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | 8.4-8.6 | 148-152 |
| Pyridine-H4 | 7.5-7.8 | 135-138 |
| Pyridine-H5 | 7.2-7.4 | 122-125 |
| Pyridine-H6 | 8.5-8.7 | 147-150 |
| Vinyl-Hα | 6.5-6.8 | 128-132 |
| Vinyl-Hβ | 5.5-5.8 | 115-120 |
| Piperidine-H2'/H6' | 2.8-3.2 | 52-56 |
| Piperidine-H3'/H5' | 1.5-1.7 | 25-28 |
| Piperidine-H4' | 1.4-1.6 | 23-26 |
Two-Dimensional (2D) NMR Techniques (COSY, NOESY, HSQC, HMBC) for Atom Connectivity and Stereochemistry
Two-dimensional NMR experiments would be essential to confirm the proposed structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent protons on the pyridine ring and between the protons on the piperidine ring. It would also confirm the coupling between the two vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the vinylic protons to the carbons of the pyridine and piperidine rings, thus confirming the connectivity of the entire molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It would be particularly useful in determining the conformation of the piperidine ring and the stereochemistry of the vinyl group by observing through-space interactions between protons.
Advanced NMR for Dynamic and Conformational Studies
The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. researchgate.net Variable temperature (VT) NMR studies could provide insights into the dynamics of this process for this compound. By monitoring changes in the NMR spectrum at different temperatures, the energy barrier for the ring flip could be determined. These studies could also reveal information about the preferred orientation of the vinylpyridine substituent on the piperidine ring (axial vs. equatorial).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibrational Modes
Infrared (IR) and Raman spectroscopy would provide valuable information about the functional groups present in the molecule.
Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations would be expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹.
Vinyl Group Vibrations: A C=C stretching vibration would be observed around 1650-1600 cm⁻¹. The C-H stretching of the vinyl group would also be seen above 3000 cm⁻¹, and the out-of-plane C-H bending (wagging) would give a strong band in the 1000-800 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Piperidine Ring Vibrations: C-H stretching vibrations of the saturated ring would be present just below 3000 cm⁻¹. C-N stretching vibrations would be expected in the 1250-1020 cm⁻¹ range.
A hypothetical table of the expected major vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyridine | C-H stretch | 3100-3000 |
| C=C, C=N stretch | 1600-1430 | |
| Vinyl | C-H stretch | 3080-3010 |
| C=C stretch | 1650-1620 | |
| C-H out-of-plane bend | 1000-800 | |
| Piperidine | C-H stretch | 2950-2850 |
| C-N stretch | 1250-1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The conjugated system formed by the pyridine ring and the ethenyl bridge would be expected to give rise to strong absorptions in the UV region. The primary absorption bands would likely be due to π → π* transitions. The position of the maximum absorption (λmax) would be sensitive to the extent of conjugation and the solvent polarity. The presence of the piperidine nitrogen could also lead to n → π* transitions, which are typically weaker and may be observed at longer wavelengths.
Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include:
Loss of a hydrogen atom from the molecular ion.
Cleavage of the bond between the vinyl group and the piperidine ring.
Fragmentation of the piperidine ring, leading to characteristic ions.
Cleavage of the pyridine ring.
Analysis of these fragment ions would help to piece together the structure of the parent molecule and corroborate the findings from other spectroscopic techniques.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Extensive searches of publicly available scientific literature and crystallographic databases have been conducted to obtain X-ray diffraction data for the compound this compound. Despite a thorough investigation, no published crystal structure or associated crystallographic data for this specific molecule could be located.
The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this compound. Similarly, a comprehensive review of scholarly articles and chemical databases did not yield any reports detailing its single-crystal X-ray analysis.
Therefore, a detailed discussion of its solid-state molecular conformation, including specific bond lengths, bond angles, and torsion angles, cannot be provided at this time. Furthermore, an analysis of its intermolecular interactions, such as hydrogen bonding or π-π stacking, based on experimental crystallographic evidence is not possible.
While crystallographic data exists for structurally related but distinct compounds containing either a piperidine or a pyridine-ethenyl moiety, extrapolating this information to predict the precise solid-state structure of the title compound would be speculative and fall outside the scope of this scientifically rigorous article. The unique combination of the piperidinyl and pyridylethenyl groups will dictate a specific crystal packing and conformational preference that can only be determined through direct experimental analysis.
Until the crystal structure of this compound is determined and published, a definitive account of its solid-state and intermolecular characteristics remains an area for future research.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of organic compounds like 3-(2-Piperidin-1-ylethenyl)pyridine. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately model the molecule's behavior. nih.gov
HOMO-LUMO Energy Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and its ability to participate in charge transfer interactions. irjweb.com
For pyridine (B92270) derivatives, the HOMO is often localized on the electron-rich regions, while the LUMO is centered on the electron-deficient parts of the molecule. researchgate.netresearchgate.net The energy of the HOMO is associated with the electron-donating ability, whereas the LUMO energy relates to the electron-accepting ability. irjweb.commdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and a greater propensity for electronic transitions. irjweb.comresearchgate.net In related pyridine compounds, DFT calculations have shown that the introduction of different substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. researchgate.netresearchgate.net
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Description | Typical Value Range for Pyridine Derivatives (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.5 |
Note: The values presented are illustrative and can vary depending on the specific substituents and the computational method employed.
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. libretexts.orgwuxiapptec.com These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. wuxiapptec.comnih.gov
Typically, red regions indicate negative electrostatic potential, highlighting electron-rich areas that are prone to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. wuxiapptec.com For pyridine-containing compounds, the nitrogen atom of the pyridine ring often represents a region of negative potential, while the hydrogen atoms and other electron-withdrawing groups can create areas of positive potential. wuxiapptec.comnih.gov This analysis of charge distribution is crucial for predicting intermolecular interactions and the molecule's reactivity patterns. libretexts.org
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations using DFT methods are instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. nih.govelixirpublishers.com By calculating the harmonic vibrational frequencies, researchers can correlate theoretical predictions with experimental observations, leading to a detailed understanding of the vibrational modes of the molecule. nih.govresearchgate.net
For pyridine and its derivatives, characteristic vibrational modes include C-H stretching, C-C and C-N stretching, and various in-plane and out-of-plane bending vibrations. elixirpublishers.comcore.ac.uk The calculated frequencies are often scaled to account for anharmonicity and the limitations of the theoretical model, which generally leads to excellent agreement with experimental data. nih.gov This correlation allows for the confident assignment of spectral bands to specific molecular motions. elixirpublishers.comresearchgate.net
Ab Initio Methods for High-Level Electronic Structure Determination
While DFT is a widely used and effective method, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide a higher level of theoretical accuracy for determining the electronic structure of molecules. elixirpublishers.com These methods are computationally more demanding but can offer a more rigorous description of electron correlation effects. For complex molecules, combining DFT and ab initio approaches can provide a comprehensive understanding of their electronic properties. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior and conformational flexibility of molecules in different environments. nih.govfraserlab.com By simulating the atomic motions over time, MD can provide insights into the accessible conformations of this compound in solution. nih.govnih.gov
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energy Barriers
Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions and determining the associated energy barriers. wuxibiology.com By mapping the potential energy surface of a reaction, these calculations can identify transition states and intermediates, providing a detailed picture of the reaction pathway. wuxibiology.com
For reactions involving pyridine derivatives, such as nucleophilic substitution or electrophilic attack, quantum chemical methods can predict the most likely reaction sites and the activation energies required for the reaction to occur. wuxibiology.com This information is fundamental for understanding the reactivity of this compound and for designing new synthetic routes.
Chemical Reactivity and Derivatization Studies
Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene. wikipedia.orgnih.gov Reactions typically require harsh conditions, and substitution occurs preferentially at the C-3 (meta) position to avoid forming a destabilized cationic intermediate with a positive charge on the nitrogen atom. wikipedia.orgquimicaorganica.orgquora.com
However, the 3-(2-piperidin-1-ylethenyl) substituent is a potent electron-donating group (EDG) due to the enamine character. The lone pair on the piperidine (B6355638) nitrogen participates in resonance, increasing the electron density of the pyridine ring and activating it towards electrophilic attack. masterorganicchemistry.com As an activating group at the C-3 position, the substituent directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions. wikipedia.orgyoutube.com
A common strategy to further enhance the reactivity of the pyridine ring towards electrophiles is through the formation of a Pyridine N-oxide. wikipedia.orgquora.com The N-oxide is strongly activating and directs substitution to the ortho and para positions. The oxide can subsequently be removed by reduction. wikipedia.orgyoutube.com
| Reaction | Reagents | Predicted Major Products | Notes |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-3-(2-piperidin-1-ylethenyl)pyridine and 4-Nitro-3-(2-piperidin-1-ylethenyl)pyridine | The activating enamine group directs substitution to the ortho and para positions. Harsh conditions may still be required. |
| Bromination | Br₂ / FeBr₃ | 2-Bromo-3-(2-piperidin-1-ylethenyl)pyridine and 4-Bromo-3-(2-piperidin-1-ylethenyl)pyridine | Lewis acid catalyst is necessary. The directing effect of the enamine group is dominant. |
| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid and this compound-4-sulfonic acid | Reaction requires high temperatures and may be reversible. |
| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Generally not successful | The basic nitrogen of the pyridine ring complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring and preventing the reaction. wikipedia.org |
Nucleophilic Addition and Substitution Reactions on Pyridine and Ethenyl Moieties
The electron-deficient nature of the pyridine ring and the electron-rich character of the enamine moiety allow for a range of nucleophilic reactions.
On the Pyridine Moiety: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored at the C-2 and C-4 positions, which are electronically activated by the ring nitrogen. chemistry-online.comquora.com While the parent compound lacks a good leaving group, derivatization to include one (e.g., a halide) at the C-2 or C-4 position would enable substitution by various nucleophiles. Hard nucleophiles, such as organolithium reagents or amides (as in the Chichibabin reaction), can directly add to the C-2 position, followed by an elimination of a hydride ion. chemistry-online.comquimicaorganica.org
On the Ethenyl Moiety: The enamine functionality makes the ethenyl group highly nucleophilic at the α-carbon (the carbon not attached to the pyridine ring). masterorganicchemistry.comyale.edu This allows it to readily attack a wide range of electrophiles. This reactivity is central to the Stork enamine synthesis, where enamines serve as enolate surrogates for alkylation and acylation. masterorganicchemistry.comlibretexts.org The reaction proceeds through an iminium salt intermediate, which is typically hydrolyzed with aqueous acid to yield a carbonyl-containing product. masterorganicchemistry.comlibretexts.org
| Reaction Type | Reactive Site | Reagents | Intermediate/Product | Notes |
|---|---|---|---|---|
| Enamine Alkylation | α-Carbon of Ethenyl Group | Alkyl Halide (e.g., CH₃I, Benzyl Bromide) | Forms an α-alkylated iminium salt, which upon hydrolysis yields a ketone. | A classic Stork enamine reaction for C-C bond formation. libretexts.org |
| Enamine Acylation | α-Carbon of Ethenyl Group | Acyl Halide (e.g., CH₃COCl) | Forms an α-acylated iminium salt, which upon hydrolysis yields a β-dicarbonyl compound. libretexts.org | Useful for synthesizing 1,3-dicarbonyl systems. |
| Michael Addition | α-Carbon of Ethenyl Group | α,β-Unsaturated Carbonyl (e.g., Methyl Vinyl Ketone) | Forms a 1,5-dicarbonyl compound after hydrolysis of the iminium intermediate. masterorganicchemistry.com | A key method for conjugate addition. |
| Nucleophilic Substitution (Chichibabin Reaction) | Pyridine C-2 Position | Sodium Amide (NaNH₂) in liquid ammonia | 2-Amino-3-(2-piperidin-1-ylethenyl)pyridine | Direct amination of the pyridine ring. chemistry-online.com |
Oxidation and Reduction Pathways of the Compound
Both the pyridine and enamine functionalities offer sites for oxidation and reduction, allowing for significant structural transformations.
Oxidation: The pyridine nitrogen can be selectively oxidized to a Pyridine N-oxide using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org Enamines are also highly susceptible to oxidation. taylorfrancis.comacs.org Depending on the oxidant and conditions, this can lead to the formation of α,β-unsaturated iminium ions, cleavage of the double bond, or the introduction of oxygenated functional groups. taylorfrancis.comacs.org
Reduction: Several parts of the molecule can be reduced. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) can reduce both the ethenyl double bond and the pyridine ring. Selective reduction of the C=C double bond is possible under milder conditions. The pyridine ring can be fully reduced to a piperidine ring using more forcing conditions or reagents like sodium in ethanol. chemistry-online.com Furthermore, the enamine can be considered an intermediate that, upon protonation to the iminium ion, can be reduced to a saturated tertiary amine using hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in a process known as reductive amination. youtube.commasterorganicchemistry.com
| Transformation | Reagents | Product Description | Notes |
|---|---|---|---|
| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide | Activates the pyridine ring for electrophilic substitution. wikipedia.org |
| Enamine Oxidation | Peroxy acids, O₂ | Can lead to various products, including α-hydroxy ketones or cleavage products after hydrolysis. | Enamines are sensitive to oxidation. taylorfrancis.com |
| Reduction of Ethenyl Double Bond | H₂, Pd/C (mild conditions) | 3-(2-Piperidin-1-ylethyl)pyridine | Selective hydrogenation of the C=C bond. |
| Reduction of Pyridine Ring | H₂, PtO₂ (high pressure) or Na/EtOH | 3-(2-Piperidin-1-ylethenyl)piperidine | Complete saturation of the pyridine ring. chemistry-online.com |
| Reductive Amination of Enamine | 1. H⁺ 2. NaBH₃CN | 3-(2-Piperidin-1-ylethyl)pyridine | Reduction of the iminium salt intermediate to a saturated amine. This leads to the same product as selective C=C reduction. youtube.com |
Derivatization Strategies for Structural Modification and Functionalization
The varied reactivity of this compound allows for numerous derivatization strategies to access a wide range of structurally diverse analogs. These strategies can target the pyridine ring, the enamine system, or the piperidine moiety.
Functionalization via Enamine Reactivity: As detailed in section 6.2, the nucleophilic α-carbon of the enamine is a prime site for introducing alkyl, acyl, and other carbon-based substituents via Stork enamine alkylation, acylation, and Michael addition reactions. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis of the resulting iminium salt provides access to a host of ketone derivatives.
Modification of the Pyridine Ring:
Electrophilic Substitution: Following activation via N-oxidation, the pyridine ring can be functionalized at the C-2, C-4, and C-6 positions with groups like nitro, halo, and sulfonic acid. wikipedia.orgyoutube.com
Halogenation and Cross-Coupling: Introduction of a halogen, for instance, via a Zincke imine intermediate strategy, nih.gov furnishes a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of aryl, vinyl, or alkynyl groups.
Reduction and Subsequent Functionalization:
Reduction of the pyridine ring to a piperidine provides a saturated heterocyclic core with different stereochemical and conformational properties.
Reduction of the enamine double bond yields a flexible ethyl linker between the two heterocyclic rings.
Reductive C-C Coupling: Advanced catalytic methods, such as the rhodium-catalyzed reductive coupling of vinyl pyridines with imines, offer pathways to construct more complex molecular architectures by forming new C-C bonds at the vinyl position. acs.org
Applications in Materials Science and Supramolecular Chemistry
Utilization as Monomers in Polymer Synthesis
The presence of a vinyl group in 3-(2-Piperidin-1-ylethenyl)pyridine suggests its potential as a monomer for the synthesis of various polymers. Vinylpyridine compounds, such as 2-vinylpyridine (B74390), are known to undergo polymerization to form materials with diverse applications, including in membranes, ion-exchange resins, and coatings. sigmaaldrich.comwikipedia.org Polymers derived from 2-vinylpyridine are utilized as binders in adhesives and coatings due to their excellent adhesion properties. sigmaaldrich.com
Specifically, 2-vinylpyridine can be used as a monomer to:
Prepare oligomers for area-selective deposition techniques. sigmaaldrich.com
Synthesize pH-responsive thin film membranes for applications in separation, filtration, and catalysis. sigmaaldrich.com
Create degradable block copolymer-derived nanoporous membranes with potential uses in energy-related catalysis and nanoparticle synthesis. sigmaaldrich.com
Enhance the effectiveness of protective polymer coatings on metals. sigmaaldrich.com
An important industrial application of 2-vinylpyridine is in the production of a latex terpolymer with styrene (B11656) and butadiene, which serves as a crucial tire-cord binder, ensuring strong adhesion between the tire cord and the rubber. wikipedia.org Given these precedents, this compound could potentially be polymerized or copolymerized to create functional polymers. The piperidine (B6355638) and pyridine (B92270) moieties would be incorporated as pendant groups, imparting specific properties such as basicity, metal-coordination sites, and hydrogen-bonding capabilities to the resulting polymer chain.
Ligand Design in Coordination Chemistry
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are widely recognized as effective ligands in coordination chemistry, forming stable complexes with a variety of transition metals. wikipedia.org These complexes find applications in catalysis, materials science, and medicine.
Pyridine is classified as a weak π-acceptor ligand and, according to the covalent bond classification method, it is an L-type ligand that donates two electrons. wikipedia.org The coordination of pyridine to a metal center can be influenced by the nature of other substituents on the pyridine ring. In the case of this compound, the electron-donating character of the piperidin-1-ylethenyl group at the 3-position could modulate the electronic properties and coordination behavior of the pyridine ring.
Palladium(II) complexes with functionalized pyridine ligands have been shown to be efficient precatalysts in important organic reactions like Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov The catalytic activity of these complexes is influenced by the electronic nature of the substituents on the pyridine ring. nih.gov Therefore, coordination complexes of this compound with metals like palladium could potentially exhibit interesting catalytic properties.
Self-Assembly and Supramolecular Architectures Based on Hybrid Scaffolds
The ability of the pyridine and piperidine moieties to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes this compound a promising candidate for the construction of self-assembling systems and supramolecular architectures.
Supramolecular assemblies can be formed from block copolymers containing poly(4-vinylpyridine) (P4VP) by introducing small organic molecules that can form hydrogen bonds with the pyridine units. mdpi.com This interaction can induce morphological changes in the block copolymer, leading to the formation of various hierarchical structures. mdpi.com Similarly, polymers synthesized from this compound could be designed to self-assemble into ordered nanostructures through hydrogen bonding or other non-covalent interactions involving the pendant piperidine and pyridine groups.
Furthermore, the pyridine ring can be a key component in the formation of supramolecular assemblies through coordination with metal ions. The combination of the piperidine and pyridine functionalities within a single molecule offers multiple sites for directed interactions, potentially leading to the formation of complex and functional supramolecular architectures.
Development of Optoelectronic Materials (e.g., Fluorescent Emitters, Photovoltaic Cells)
Derivatives of styrylpyridine, which share a similar conjugated system with this compound, have shown promise as fluorescent probes and optoelectronic materials. frontiersin.orgnih.gov The electronic properties of these molecules, including their absorption and emission characteristics, can be tuned by modifying the substituents on the aromatic rings. nih.gov
Styrylpyridinium derivatives can exhibit large Stokes shifts, which is a desirable property for fluorescent probes as it minimizes self-quenching and background interference, leading to a high signal-to-noise ratio in imaging applications. frontiersin.orgnih.gov Some of these compounds have been investigated for their use in cell imaging, where they have been observed to localize in specific cellular compartments. nih.gov
Given the structural similarities, this compound and its derivatives could potentially exhibit interesting photophysical properties. The intramolecular charge transfer character, arising from the electron-donating piperidine group and the electron-accepting pyridine ring connected by a conjugated ethenyl bridge, could lead to fluorescence in the visible region. Such compounds could be explored for their potential as fluorescent emitters in organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells. The development of porphyrin-based materials has shown that the nature of axial ligands, which can include pyridine derivatives, plays a crucial role in the optoelectronic properties of the resulting complexes. academie-sciences.fr
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the synthesis of piperidine-containing molecules is the reliance on traditional methods that often involve harsh conditions, such as high temperatures and pressures, particularly for the hydrogenation of pyridine (B92270) precursors. nih.gov Future research must prioritize the development of more sustainable and efficient synthetic pathways to access 3-(2-Piperidin-1-ylethenyl)pyridine and its analogues.
Key areas for exploration include:
Catalyst Innovation: The use of transition-metal catalysis is common, but there is a need for more robust and reusable catalysts. nih.gov Research into first-row transition metals, like nickel, has shown promise in pyridine hydrogenation and could offer a more cost-effective and sustainable alternative to precious metal catalysts like rhodium or palladium. nih.gov The development of heterogeneous catalysts is also a critical goal, as it simplifies product purification and catalyst recycling. nih.gov
One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single, one-pot process significantly improves efficiency by reducing waste, time, and cost. nih.gov Future strategies could focus on developing multicomponent reactions that assemble the core structure of this compound from simple, readily available starting materials. An environmentally friendly approach using microwave irradiation has been shown to produce high yields of pyridine derivatives in short reaction times. nih.gov
Green Chemistry Approaches: Applying the principles of green chemistry is essential. This includes using environmentally benign solvents, improving atom economy, and designing reactions that operate at lower temperatures and pressures. nih.govnih.gov For instance, boronyl radical-catalyzed cycloadditions offer a metal-free and atom-economical route to polysubstituted piperidines. nih.gov
Table 1: Potential Sustainable Synthetic Strategies for Piperidine (B6355638) Derivatives
| Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., nickel silicide) for pyridine hydrogenation. | High stability, reusability, simplified purification. | nih.gov |
| One-Pot Multicomponent Reactions | Combining multiple reactants in a single vessel to form complex products. | Increased efficiency, reduced waste, cost-effective. | nih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Short reaction times, high yields, clean product formation. | nih.gov |
| Metal-Free Catalysis | Employing organocatalysts or radical initiators to avoid heavy metals. | Lower toxicity, reduced environmental impact, high atom economy. | nih.gov |
Exploration of Enantioselective and Diastereoselective Synthesis
Many biologically active molecules containing piperidine rings are chiral, and their pharmacological effects are often dependent on their specific stereochemistry. researchgate.net A significant unaddressed challenge is the development of reliable methods for the enantioselective and diastereoselective synthesis of derivatives of this compound. While racemic synthesis is common, a generally applicable and efficient asymmetric route to 3-substituted piperidines remains elusive. nih.govacs.org
Future research should focus on several promising strategies:
Asymmetric Catalysis: Rhodium-catalyzed asymmetric reactions, such as the reductive Heck reaction, have been successfully used to create enantioenriched 3-substituted tetrahydropyridines, which are precursors to piperidines. nih.govorganic-chemistry.org Applying similar catalytic systems could allow for the stereocontrolled synthesis of chiral analogues of this compound. Catalytic enantioselective bromocyclization of olefinic amides is another powerful method for producing enantioenriched piperidines. rsc.org
Diastereoselective Approaches: For molecules with multiple stereocenters, controlling the relative stereochemistry is crucial. Methods like palladium-catalyzed Negishi coupling of substituted piperidinylzinc reagents have demonstrated high diastereoselectivity in producing both cis- and trans-2,4-disubstituted piperidines. thieme-connect.com Similarly, diastereoselective lithiation and trapping can be used to access specific diastereomers that may be inaccessible through other means. rsc.org
Chiral Auxiliaries and Substrate Control: The use of chiral auxiliaries, such as those derived from sugars, can guide the stereochemical outcome of a reaction. nih.gov Additionally, intramolecular reactions, where the stereochemistry is controlled by the conformation of the substrate, offer another powerful tool for achieving high diastereoselectivity. nih.gov
Table 2: Modern Stereoselective Synthetic Methods for Piperidines
| Method | Key Features | Stereochemical Control | Reference |
|---|---|---|---|
| Rh-Catalyzed Asymmetric Carbometalation | A three-step process involving partial pyridine reduction, asymmetric carbometalation, and final reduction. | High enantioselectivity for 3-substituted piperidines. | nih.govacs.org |
| Catalytic Enantioselective Bromocyclization | Uses amino-thiocarbamate catalysts to induce cyclization of olefinic amides. | Produces enantioenriched 2-substituted 3-bromopiperidines, which can be rearranged to 3-substituted piperidines. | rsc.org |
| Pd-Catalyzed Diastereoselective Cross-Coupling | Coupling of piperidinylzinc reagents with aryl iodides. | Access to both cis and trans diastereomers depending on the starting material. | thieme-connect.com |
| Boronyl Radical-Catalyzed Cycloaddition | A radical (4+2) cycloaddition between azetidines and alkenes. | High diastereoselectivity for polysubstituted piperidines. | nih.gov |
| Intramolecular aza-Michael Reactions | Organocatalytic cyclization of N-tethered alkenes. | Good yields and enantioselectivity for protected substituted piperidines. | nih.gov |
Advanced Computational Modeling of Complex Reactivity
Computational chemistry offers a powerful, predictive tool to accelerate the development of new synthetic methods and to understand complex reaction mechanisms. nih.govresearchgate.net For a molecule like this compound, advanced computational modeling remains a largely untapped area of research that could address significant challenges.
Future directions in this area include:
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies. nih.gov This is particularly valuable for complex, multi-step reactions or for understanding the origin of stereoselectivity in catalytic processes. nih.gov For example, computational studies can help elucidate the mechanism of catalyst deactivation or predict the most likely diastereomeric product in a reaction. acs.org
Rational Catalyst Design: Instead of relying solely on experimental screening, computational modeling can guide the design of new catalysts with enhanced activity and selectivity. By simulating the interaction between a catalyst and substrate, researchers can modify the catalyst's structure to optimize its performance for the synthesis of specific target molecules.
Predicting Reactivity and Properties: Computational tools can predict the electronic properties and reactivity of novel analogues of this compound before they are synthesized. nih.gov This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising characteristics for a given application, be it in materials science or medicinal chemistry.
Design and Synthesis of Chemically Tunable Analogues for Advanced Materials
The structural backbone of this compound is an ideal starting point for the design and synthesis of novel, chemically tunable analogues for advanced applications. The ability to systematically modify the pyridine ring, the piperidine ring, and the ethenyl linker allows for fine-tuning of the molecule's steric and electronic properties.
Key future research opportunities include:
Pharmacological Analogues: The piperidine scaffold is a privileged structure in drug discovery. nih.govmdpi.com By introducing various substituents onto the piperidine and pyridine rings, new analogues can be synthesized and screened for a wide range of biological activities, including as anticancer, anti-inflammatory, or CNS-active agents. researchgate.netnih.govwestminster.ac.uk The synthesis of libraries of related compounds is a common strategy in the search for new therapeutic leads. researchgate.net
Functional Materials: Pyridine derivatives are widely used as ligands in metal-organic frameworks (MOFs) and as components in functional dyes and electronic materials. researchgate.net By introducing functional groups that can coordinate with metal ions or that possess specific photophysical properties, analogues of this compound could be developed for applications in catalysis, sensing, or optoelectronics.
Molecular Probes: The development of analogues with specific properties, such as fluorescence or the ability to bind to a specific biological target, can lead to the creation of molecular probes for use in chemical biology and diagnostics. Zinc(II)-mediated formation of amidines from piperidine and piperazine (B1678402) analogues highlights how these scaffolds can be used in complex chemical transformations. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(2-Piperidin-1-ylethenyl)pyridine, and how can reaction efficiency be improved?
- Answer : The compound can be synthesized via condensation reactions between piperidine derivatives and activated pyridine precursors. For example, (E)-configured vinylpyridines are often synthesized using palladium-catalyzed cross-coupling or base-mediated elimination reactions. Optimization involves controlling reaction temperature (e.g., 60–80°C for elimination) and solvent polarity (e.g., DMF or THF). Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) enhance yield and stereoselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the trans-isomer.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. The vinyl proton typically appears as a doublet (J = 15–16 Hz) in the trans-configuration at δ 6.5–7.5 ppm. Piperidine protons resonate at δ 1.5–2.8 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- IR : Stretching frequencies for C=N (1640–1680 cm⁻¹) and vinyl C=C (1580–1620 cm⁻¹) confirm structural motifs .
Q. What safety protocols are critical when handling this compound?
- Answer : Refer to MSDS guidelines for pyridine derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (FMOs). The LUMO energy (-1.2 to -1.5 eV) indicates susceptibility to nucleophilic attack at the vinyl group. Solvent effects (e.g., PCM model for DMSO) refine activation energies for SN² pathways . Molecular dynamics simulations (50 ps, NPT ensemble) further assess conformational stability in aqueous solutions.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Answer :
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Structural Analogues : Synthesize and test derivatives with modified piperidine substituents (e.g., methyl vs. ethyl groups) to isolate pharmacophore contributions .
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to measure binding affinity to proposed targets (e.g., GPCRs or kinases) .
Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?
- Answer :
- LogP : Trans-isomers typically exhibit higher lipophilicity (calculated LogP = 2.1 vs. 1.8 for cis) due to reduced polarity, enhancing blood-brain barrier penetration.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to compare CYP450 oxidation rates. Trans-isomers often show slower clearance (t₁/₂ = 45 min vs. 28 min for cis) .
- PK/PD Modeling : Use compartmental models to correlate plasma concentration-time profiles with receptor occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
